
(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide is a chemical compound with the molecular formula C34H36BrOP. It is known for its utility in various research applications, particularly in the field of organic chemistry. The compound is characterized by the presence of a triphenylphosphonium group, which is often used in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide typically involves the reaction of (4-Methoxy-2,3,6-trimethylphenyl)methyl bromide with triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is used in studies involving cellular processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide exerts its effects involves the interaction of the triphenylphosphonium group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in catalysis and synthesis. The molecular pathways involved often include the formation of phosphonium intermediates, which can undergo further reactions to yield desired products .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide
- (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;chloride
- (4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;iodide
Uniqueness
The uniqueness of this compound lies in its specific reactivity and stability, which can be attributed to the presence of the bromide ion. This makes it particularly useful in certain synthetic applications where other halides may not be as effective .
Properties
CAS No. |
54486-05-4 |
---|---|
Molecular Formula |
C29H30BrOP |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
(4-methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H30OP.BrH/c1-22-20-29(30-4)24(3)23(2)28(22)21-31(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27;/h5-20H,21H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IYZVCXOMXVTXGD-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-] |
Canonical SMILES |
CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-] |
Synonyms |
[(4-Methoxy-2,3,6-trimethylphenyl)methyl]triphenyl-phosphonium Bromide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.